molecular formula C9H16ClN3S B15124121 N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B15124121
M. Wt: 233.76 g/mol
InChI Key: QIENZERBTUCQGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or antifungal activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(thiazol-2-yl)ethyl)pyrrolidin-2-one: Similar structure but with a pyrrolidin-2-one ring.

    N-(1-(thiazol-2-yl)ethyl)pyrrolidin-2,5-dione: Contains a pyrrolidin-2,5-dione ring.

    N-(1-(thiazol-2-yl)ethyl)pyrrolizine: Features a pyrrolizine ring

Uniqueness

N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is unique due to its combination of a thiazole ring and a pyrrolidine ring, which provides a distinct set of biological activities and chemical properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research .

Properties

Molecular Formula

C9H16ClN3S

Molecular Weight

233.76 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H

InChI Key

QIENZERBTUCQGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCNC2.Cl

Origin of Product

United States

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